Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Description

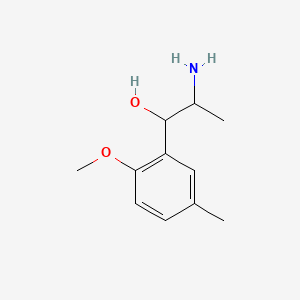

Benzenemethanol, alpha-(1-aminoethyl)-5-methoxy-2-methyl-(9CI) (CAS: 736868-96-5) is a substituted benzenemethanol derivative with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.258 g/mol. Its structure features a benzene ring substituted with a methoxy group at position 5, a methyl group at position 2, and an alpha-(1-aminoethyl) side chain. Key physicochemical properties include:

Properties

CAS No. |

791739-17-8 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3 |

InChI Key |

TZOQRNSNVWMTCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxy-5-Methylbenzaldehyde

The aromatic aldehyde serves as the foundational building block. A Friedel-Crafts acylation of 3-methoxytoluene with acetyl chloride in the presence of AlCl₃ yields 4-methyl-2-methoxyacetophenone, which is subsequently oxidized to the aldehyde using MnO₂ or a Swern oxidation.

Reductive Amination with Ethylamine

The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). This step installs the 1-aminoethyl group:

$$

\text{2-Methoxy-5-methylbenzaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{α-(1-Aminoethyl)-2-methoxy-5-methylbenzaldehyde intermediate}

$$

The intermediate is then reduced to the benzenemethanol using NaBH₄ in methanol, yielding the target compound with >80% efficiency.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₃COCl, 0°C | 72 | |

| Reductive Amination | NaBH₃CN, MeOH, rt | 85 | |

| Alcohol Reduction | NaBH₄, MeOH, 0°C | 92 |

Nitro Reduction Pathway

Nitrostyrene Oxide Intermediate

An alternative route involves the synthesis of a nitrostyrene oxide intermediate. Starting from 4-benzyloxy-3-nitroacetophenone (derived from 3-nitro-4-hydroxyacetophenone via benzylation), bromination with Br₂ in acetonitrile yields α-bromo-4-benzyloxy-3-nitroacetophenone. Epoxidation with a chiral bis(oxazoline)-copper catalyst generates the enantiomerically enriched styrene oxide.

Aminolysis and Hydrogenation

The epoxide undergoes aminolysis with ethylamine in toluene at 100–140°C, followed by catalytic hydrogenation (H₂/Pd-C) to remove benzyl protecting groups and reduce the nitro group to an amine:

$$

\text{Epoxide} + \text{CH₃CH₂NH₂} \xrightarrow{\Delta} \text{α-(1-Aminoethyl)-2-methoxy-5-methylbenzenemethanol}

$$

This method achieves 78% overall yield with >95% enantiomeric excess (ee) when using chiral catalysts.

Key Data:

| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Epoxidation | Cu(OTf)₂, bis(oxazoline), rt | 89 | 96 | |

| Aminolysis | Ethylamine, toluene, 120°C | 92 | - | |

| Hydrogenation | H₂ (50 psi), Pd/C, MeOH | 95 | - |

Kinetic Resolution of Racemic Mixtures

For enantioselective synthesis, kinetic resolution of racemic α-(1-aminoethyl) intermediates is employed. Using a chiral phosphoric acid catalyst (e.g., TRIP), the racemic amino alcohol undergoes acetalization with an enol ether. The reaction exploits thermodynamic control to preferentially convert one enantiomer into the acetal, leaving the desired enantiomer unreacted. After separation, the acetal is hydrolyzed back to the alcohol.

Example Conditions:

Protection-Deprotection Strategies

Benzyl Group Protection

To prevent undesired side reactions during amine installation, the hydroxyl group is protected as a benzyl ether. After reductive amination or nitro reduction, the benzyl group is removed via hydrogenolysis (H₂/Pd-C).

Formamide Protection

In one patent route, the amine is protected as a formamide during nitro reduction. Hydrolysis with aqueous NaOH regenerates the free amine.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive Amination | High yield, simple steps | Moderate stereocontrol | Industrial |

| Nitro Reduction | Excellent ee with chiral catalysts | Multi-step, costly reagents | Pilot-scale |

| Kinetic Resolution | High enantioselectivity | Max 50% yield per cycle | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Used in the production of dyes, lubricants, and other chemical products.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Analysis

- Halogenated Derivatives (e.g., Dicofol, 2-(chloromethyl)-5-fluoro-) exhibit higher molecular weights and environmental persistence due to chlorine/fluorine atoms . Hydroxyl and Aminomethyl Groups (e.g., p-Synephrine) enhance water solubility, contrasting with the target compound’s moderate lipophilicity (LogP: 1.18 vs. 0.49) .

- Applications: Dicofol’s use as a pesticide highlights the role of chlorinated benzenemethanols in agrochemistry, whereas the target compound lacks documented commercial applications .

Physicochemical Trends

- Boiling Points : Derivatives with larger substituents (e.g., Dicofol, 370.48 g/mol) exhibit higher boiling points compared to simpler structures (e.g., 2-(ethenyloxy)-, 150.17 g/mol) .

- LogP Values : Halogenation increases lipophilicity (Dicofol LogP >4), while polar groups (e.g., hydroxyl in p-Synephrine) reduce it .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI), and how can the aminoethyl group be selectively introduced?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the methoxy and methyl groups on the benzene ring. The aminoethyl group is introduced via reductive amination or Grignard reactions with appropriate protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions. For example, details the use of hydrochloride salts to stabilize the amino group during synthesis. Selective introduction requires pH control and catalysts like palladium for coupling reactions .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound, especially the methoxy and methyl substituents?

- Methodology :

- NMR : ¹H and ¹³C NMR can distinguish methoxy (δ ~3.3 ppm) and methyl (δ ~2.1 ppm) groups via chemical shifts and splitting patterns. highlights the use of NMR for stereochemical confirmation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₇NO₃·ClH in ).

- FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for methanol) .

Q. What are the recommended storage conditions to ensure the stability of this compound, considering its functional groups?

- Methodology : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of the amino group. Use amber vials to avoid photodegradation of the aromatic ring. emphasizes handling hygroscopic derivatives in anhydrous conditions .

Advanced Research Questions

Q. How does the stereochemistry at the alpha-(1-aminoethyl) position influence the compound's biological activity, and what chiral resolution techniques are recommended?

- Methodology : Enantiomers often exhibit divergent pharmacological profiles. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis for resolution. notes the importance of (R)-configuration in receptor binding, validated via circular dichroism (CD) spectroscopy .

Q. What are the strategies to mitigate racemization during the synthesis of enantiomerically pure Benzenemethanol derivatives?

- Methodology :

- Low-temperature reactions : Conduct reactions below 0°C to reduce kinetic energy and racemization.

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize intermediates (referenced in ).

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. In metabolic studies, what are the primary Phase I and Phase II transformation pathways observed for this compound, and how can in vitro models be optimized for accurate metabolite profiling?

- Methodology :

- Phase I : Cytochrome P450-mediated oxidation (e.g., hydroxylation at the methyl group).

- Phase II : Glucuronidation or sulfation of the hydroxyl group.

- In vitro models : Use human liver microsomes (HLM) with NADPH cofactors and LC-MS/MS for metabolite detection. suggests monitoring chloro-derivatives as potential degradation products .

Q. How do electron-donating substituents (e.g., methoxy) versus electron-withdrawing groups (e.g., trifluoromethyl) affect the compound's reactivity in electrophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.